2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16N2S2 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-6-(6-ethylsulfanylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C14H16N2S2/c1-3-17-13-9-5-7-11(15-13)12-8-6-10-14(16-12)18-4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
IKCVPFLRAFEXCS-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=CC(=N1)C2=NC(=CC=C2)SCC |
Canonical SMILES |
CCSC1=CC=CC(=N1)C2=NC(=CC=C2)SCC |
Origin of Product |
United States |
Synthesis of 2,2 Bis Ethylsulfanyl 6,6 Bipyridine
While a direct, detailed synthesis of 2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine is not extensively documented in dedicated literature, a plausible and efficient synthetic route can be constructed from established chemical reactions. The most logical approach involves a nucleophilic substitution reaction using a readily available precursor.
A common starting material for such syntheses is 6,6'-dichloro-2,2'-bipyridine (B1589837) . guidechem.comsigmaaldrich.com This precursor can be prepared through various methods, including coupling reactions of chlorinated pyridines. The synthesis proceeds via a two-step sequence:
Preparation of the Precursor: The synthesis starts with the preparation of 6,6'-dichloro-2,2'-bipyridine . This intermediate is a stable, solid compound. sigmaaldrich.com
Nucleophilic Substitution: The target compound, This compound , is then synthesized by reacting 6,6'-dichloro-2,2'-bipyridine with sodium ethanethiolate (NaSEt). In this reaction, the ethanethiolate anion acts as a nucleophile, displacing the chloride ions at the 6 and 6' positions of the bipyridine ring. This type of nucleophilic aromatic substitution on halogenated pyridines is a well-established method for forming carbon-sulfur bonds. The synthesis of the related monosubstituted compound, 6-(Ethylsulfanyl)-2,2'-bipyridine , confirms the feasibility of this reaction on the bipyridine core. epa.gov
This synthetic strategy offers a direct and high-yielding pathway to the desired sulfur-substituted bipyridine ligand.
Structural and Physicochemical Properties
The structural and electronic properties of 2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine are dictated by its unique combination of a bipyridine core and two ethylsulfanyl side chains.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂S₂ | Inferred |
| Molecular Weight | 276.42 g/mol | Inferred |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Key Structural Features | Two pyridine (B92270) rings linked at the 2,2'-positions with ethylsulfanyl (-SCH₂CH₃) groups at the 6,6'-positions. | Inferred |
| Solubility | Expected to be soluble in common organic solvents. | Inferred |
The two nitrogen atoms of the pyridine rings act as primary metal coordination sites. The sulfur atoms of the ethylsulfanyl groups introduce additional potential donor sites, which could lead to more complex coordination modes, including acting as a tetradentate ligand or a bridging ligand between two metal centers. The ethyl groups provide steric bulk near the nitrogen donors, which can influence the geometry and stability of resulting metal complexes. nih.gov
Coordination Chemistry and Potential Applications
Direct Synthesis Strategies for this compound
Direct synthesis strategies aim to construct the target molecule from simpler, non-bipyridinic precursors in a highly convergent manner. These methods can be broadly classified into those that form the bipyridine core and those that introduce the functional groups in a one-pot or sequential fashion without the isolation of a bipyridine intermediate.
Coupling Reactions for Bipyridine Scaffold Formation.nih.govorgsyn.org
The formation of the 2,2'-bipyridine (B1663995) scaffold is a critical step in the synthesis of its derivatives. Various homo-coupling and cross-coupling reactions have been developed for this purpose, with metal-catalyzed reactions being the most prevalent.
Ullmann and Wurtz-type Couplings: The Ullmann reaction, traditionally involving copper-mediated homo-coupling of aryl halides, is a classic method for synthesizing symmetrical bipyridines. nih.gov While effective, it often requires harsh reaction conditions. Modern variations utilize palladium or nickel catalysts, which can proceed under milder conditions. For instance, the homo-coupling of 2-halopyridines can be achieved using catalysts like Pd(OAc)2 in the presence of a reducing agent. nih.gov The Wurtz reaction, employing sodium dispersion, also provides a pathway to symmetrical bipyridines from organic halides. nih.gov
Negishi Coupling: The Negishi cross-coupling reaction has emerged as a powerful tool for constructing the bipyridine framework due to its high yields and mild reaction conditions. orgsyn.org This palladium-catalyzed reaction involves the coupling of a pyridyl-zinc halide with a halopyridine. orgsyn.org The versatility of this method allows for the synthesis of a wide array of substituted bipyridines. orgsyn.org
A comparative overview of these coupling reactions is presented in Table 1.
| Coupling Reaction | Catalyst/Reagent | Typical Substrates | Key Features |
| Ullmann Coupling | Cu, Pd, or Ni-based catalysts | 2-Halopyridines | Effective for symmetrical bipyridines; can require high temperatures. nih.gov |
| Wurtz-type Coupling | Na dispersion | 2-Halopyridines | Another route to symmetrical bipyridines. nih.gov |
| Negishi Coupling | Pd catalyst (e.g., Pd(PPh₃)₄) | Pyridyl-zinc halides and halopyridines | High yields, mild conditions, good functional group tolerance. orgsyn.orgorgsyn.org |
Functional Group Interconversion and Introduction of Ethylsulfanyl Moieties.researchgate.net
The direct introduction of ethylsulfanyl groups onto a pre-formed but unfunctionalized bipyridine ring is challenging. A more common and effective approach involves the functionalization of pre-existing substituents on the bipyridine core. For instance, the synthesis of 6,6'-bis(alkylsulfanyl)-2,2'-bipyridines has been achieved through the derivatization of other functional groups. researchgate.net This can involve the conversion of groups like methyl or bromo substituents into the desired ethylsulfanyl moieties. mdpi.com
Precursor-Based Synthetic Routes
Precursor-based routes are among the most widely employed methods for synthesizing this compound and its analogs. These strategies commence with a pre-formed bipyridine scaffold bearing reactive functional groups, typically halogens, which are then substituted to introduce the desired functionalities.
Utilization of Halogenated Bipyridine Intermediates in Cross-Coupling Reactions.mdpi.comanalis.com.my
A highly effective and common strategy for the synthesis of 6,6'-disubstituted bipyridines involves the use of halogenated precursors, such as 6,6'-dibromo- or 6,6'-dichloro-2,2'-bipyridine (B1589837). These intermediates serve as versatile platforms for introducing a variety of functional groups via cross-coupling reactions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of synthesizing sulfur-containing bipyridines, a two-step approach is often employed. For example, 6,6'-dibromo-2,2'-bipyridine can be reacted with a boronic acid or ester bearing a protected thiol group. A subsequent deprotection step then yields the desired thiolated bipyridine. A similar strategy has been successfully used to prepare 6,6'-di-(2″-thiophenol)-2,2'-bipyridine, where 6,6'-dibromo-2,2'-bipyridine was coupled with 2-(methylthio)phenylboronic acid pinacol (B44631) ester in the presence of a palladium catalyst, followed by demethylation.
Nucleophilic Substitution: The direct displacement of halogens by a nucleophile is another viable route. The reaction of 6,6'-dichloro-2,2'-bipyridine with sodium ethanethiolate (NaSEt) in a suitable solvent like dimethylformamide (DMF) can lead to the formation of this compound through a nucleophilic aromatic substitution mechanism.
Illustrative reaction conditions for these transformations are detailed in Table 2.
| Precursor | Reagent(s) | Catalyst/Conditions | Product | Yield |
| 6,6'-Dibromo-2,2'-bipyridine | 2-(Methylthio)phenylboronic acid pinacol ester, K₂CO₃ | Pd(PPh₃)₄, Toluene/EtOH, 170 °C (microwave) | 6,6'-Di-(2″-methylthiophenyl)-2,2'-bipyridine | 73% |
| 6,6'-Dichloro-2,2'-bipyridine | Sodium ethanethiolate | DMF, heat | This compound | - |
Condensation and Cyclization Approaches.researchgate.netmdpi.com
Condensation and cyclization reactions offer an alternative pathway to construct the bipyridine framework with the desired substituents already in place or introduced during the ring-forming process.
Diels-Alder/Retro-Diels-Alder Reactions: A notable method involves the inverse electron demand Diels-Alder reaction of 5,5'-bi-1,2,4-triazines with a suitable dienophile, such as norbornadiene. researchgate.netmdpi.com This reaction proceeds with a subsequent retro-Diels-Alder step to afford the 6,6'-disubstituted-2,2'-bipyridine. By starting with a 3,3'-disubstituted-5,5'-bi-1,2,4-triazine bearing sulfur-containing groups, one can directly access the corresponding 6,6'-disubstituted bipyridines. For instance, 6,6'-bis(methylsulfanyl)-2,2'-bipyridine has been synthesized using this methodology. mdpi.com
Strategic Derivatization of 6,6'-Disubstituted Bipyridines
This approach involves modifying existing substituents on a 6,6'-disubstituted bipyridine. For example, a precursor like 6,6'-dimethyl-2,2'-bipyridine (B1328779) can be halogenated to introduce reactive sites, which can then be further functionalized. While less direct for introducing ethylsulfanyl groups, this strategy is valuable for accessing a range of derivatives.
Chemical Transformations of Substituent Groups for Tuned Properties
The ability to chemically modify substituent groups on the bipyridine framework is a powerful tool for fine-tuning the ligand's properties. These transformations can influence the ligand's electronic character (electron-donating or -withdrawing), steric bulk, and coordinating ability, which in turn affects the catalytic activity, selectivity, and photophysical properties of its metal complexes.
One common strategy involves the transformation of functional groups at the 4,4'- or 6,6'-positions of the 2,2'-bipyridine ring system. For instance, the synthesis of 4,4'-bis(chloromethyl)-2,2'-bipyridine can be achieved from 4,4'-dimethyl-2,2'-bipyridine (B75555) by first reacting it with lithium diisopropylamide (LDA) followed by quenching with chlorotrimethylsilane (B32843) (TMSCl). orgsyn.org The resulting bis[(trimethylsilyl)methyl] derivative is then treated with hexachloroethane (B51795) and cesium fluoride (B91410) to yield the desired bis(chloromethyl) product. orgsyn.org This chloromethylated bipyridine serves as a versatile intermediate for introducing a wide range of other functional groups through nucleophilic substitution reactions.
In a different approach, the modification of bipyridine ligands can be achieved through reactions involving coordinated metal complexes. For example, new Ru(II) complexes with 1,2-azolylamidino ligands have been synthesized by the coupling reaction between a coordinated nitrile and a 1,2-azole. nih.gov This demonstrates how the metal center can facilitate transformations that might be difficult to achieve on the free ligand.
Furthermore, the electronic properties of platinum(II) biphenyl (B1667301) bipyridine complexes have been systematically studied by introducing various substituents at the 4,4'-positions of the bipyridine ligand. wichita.edu Substituents such as amino (NH2), methyl (CH3), bromo (Br), and carboethoxy (CO2CH2CH3) were used to modulate the electronic density at the metal center. wichita.edu These modifications directly impact the electronic absorption and emission properties of the complexes.
The synthesis of bipyridine ligands with bulky substituents at the 6,6'-positions, such as in 4,4'-di-tert-butyl-6,6'-disubstituted-2,2'-bipyridines, has been reported to influence the properties of their nickel complexes. nih.gov These bulky groups can affect the coordination geometry and stability of the resulting metal complexes, which in turn alters their catalytic performance in cross-electrophile coupling reactions. nih.gov
The following interactive table summarizes various substituent transformations on the bipyridine core and their impact on the ligand's properties.
Asymmetric Synthesis and Chiral Auxiliaries in Ligand Preparation
The demand for enantiomerically pure compounds in various fields, particularly in catalysis, has driven the development of asymmetric synthetic routes for chiral bipyridine ligands. A prominent strategy involves the use of chiral auxiliaries, which are enantiomerically pure compounds derived from natural sources, to guide the stereochemical outcome of the reaction.
A common approach is the de novo construction of the pyridine (B92270) nucleus where the chirality is introduced from a chiral pool starting material. acs.orgacs.org For example, a series of C2-symmetrical 2,2'-bipyridines have been synthesized using chiral moieties derived from the isoprenoid chiral pool, including β-pinene, 3-carene, 2-carene, and α-pinene. acs.orgacs.org These natural products provide a rigid and well-defined chiral environment that can be incorporated into the bipyridine scaffold. The resulting chiral ligands have been successfully applied in copper-catalyzed asymmetric allylic oxidation and cyclopropanation reactions, demonstrating good enantioselectivity. acs.orgacs.org
Camphor (B46023), another readily available chiral starting material, has been extensively used in the preparation of chiral auxiliaries and asymmetric ligands. The rigid bicyclic structure of camphor allows for the synthesis of novel, tunable camphor-derived chiral 2,2'-bipyridine ligands.
The synthesis of chiral bipyridines can also be achieved through the coupling of chiral pyridine precursors. Bolm successfully demonstrated the cross-coupling of a chiral pyridyl unit to a second pyridyl group to generate a C1-symmetric 2,2'-bipyridine. rsc.org This method offers a modular approach to synthesizing a diverse range of chiral ligands.
Furthermore, chemoenzymatic methods have been employed for the synthesis of enantiopure 2,2'-bipyridines. rsc.org This strategy utilizes enzymes to perform key stereoselective transformations, such as the conversion of 2-chloroquinolines to their corresponding cis-dihydrodiol metabolites, which are then elaborated into chiral hydroxylated 2,2'-bipyridines. rsc.org These ligands have shown utility in the asymmetric aminolysis of meso-epoxides. rsc.org
The following interactive table provides examples of chiral auxiliaries used in the asymmetric synthesis of bipyridine ligands and the types of asymmetric reactions where these ligands have been applied.
Information Deficit on the Coordination Chemistry of this compound
Following a comprehensive search for scientific literature, it has been determined that there is insufficient available data to generate a detailed article on the coordination chemistry of the specific compound This compound .
The performed searches for this ligand and its metal complexes did not yield specific research findings necessary to address the requested outline, which includes:
Ligand Field Theory and Electronic Structure Perturbations: While general principles can be inferred from related molecules, no specific studies on the electronic effects of two ethylsulfanyl groups at the 6,6' positions of a bipyridine ligand were found. Information on a mono-substituted version, 6-Ethylthio-2,2'-bipyridine, suggests the ethylthio group is electron-donating, which would likely increase the electron density on the nitrogen atoms and influence metal-ligand bond strength. However, the cumulative electronic and steric effects in the di-substituted compound remain uncharacterized in the available literature.
Complex Formation with Transition and f-Block Metals: There is a lack of published research detailing the synthesis and characterization of either homoleptic or heteroleptic complexes of this compound with the specified d-block (such as Cu, Pt, Ru, Re, Ni, Cr, Mn, Co, Ag) or f-block elements (Thorium, Lanthanides).
Structural Elucidation of Metal Complexes: Consequently, no crystallographic data, such as X-ray diffraction studies, are available for the metal complexes of this ligand. This prevents any detailed discussion of their coordination geometries (e.g., octahedral, tetrahedral, square planar).
While extensive literature exists for the coordination chemistry of unsubstituted 2,2'-bipyridine and various other derivatives (e.g., with methyl, chloro, or phenyl substituents), this information cannot be substituted to describe the unique properties that the ethylsulfanyl groups would impart. wikipedia.orgnih.govnih.gov
Due to the strict requirement to focus solely on This compound , the absence of specific scientific studies on this compound makes it impossible to construct the authoritative and detailed article as requested.
Structural Elucidation of Metal Complexes
Conformational Analysis and Dihedral Angle Influences in Chelate Rings
The coordination of 2,2'-bipyridine (bpy) to a metal center ideally involves a coplanar arrangement of its two pyridine rings to form a stable five-membered chelate ring. However, the introduction of bulky substituents at the 6 and 6' positions, such as the ethylsulfanyl groups in this compound, imposes significant steric constraints. This steric clash prevents the bipyridine framework from achieving planarity upon metal coordination. nih.govnih.gov
| Ligand Type | State | Observed Conformation | Key Influencing Factor | Reference |
|---|---|---|---|---|
| Unsubstituted 2,2'-bipyridine | Uncoordinated (Solid State) | Coplanar, trans-pyridyl arrangement | Lowest energy state | wikipedia.org |
| Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate | Coordinated to Copper(I) | Increased inter-pyridyl twisting | Steric hindrance upon chelation | nih.gov |
| 6,6'-ditriphenylamine-2,2'-bipyridine | Coordinated to Rhenium(I) | Distorted, non-planar bpy unit | Extreme steric bulk of substituents | nih.gov |
Supramolecular Assembly and Intermolecular Interactions within Crystal Lattices
The three-dimensional arrangement of metal complexes in the solid state is dictated by a variety of intermolecular interactions, leading to the formation of intricate supramolecular architectures. rsc.org For complexes of this compound, the ethylsulfanyl groups and the aromatic bipyridine framework provide multiple sites for non-covalent interactions. These interactions, which include hydrogen bonding, π-π stacking, and weaker van der Waals forces, govern the crystal packing. rsc.orgnih.gov
In related systems, functionalized bipyridine and terpyridine ligands have been shown to direct the self-assembly of complex structures. For example, molecules of tris(2,2'-bipyridine-4-thiomethyl-BEDT-TTF)iron(II) assemble in pairs to form a novel supramolecular capsule, driven by interactions between the ligands of adjacent complexes. nih.gov Similarly, other bipyridine-based macrocycles are known to form nanotube structures in the solid state. rsc.org The crystal lattice of complexes can be stabilized by networks of hydrogen bonds, often involving solvent molecules or counter-ions, which link the primary coordination units into higher-order structures. researchgate.net The specific nature of the ethylsulfanyl groups—with their potential for weak hydrogen bonding and sulfur-π interactions—would be expected to play a significant role in the crystal engineering of this compound complexes.
Electronic and Redox Properties of Metal Complexes
The electronic and redox characteristics of metal complexes derived from this compound are shaped by the interplay between the metal center, the bipyridine π-system, and the electron-donating ethylsulfanyl substituents.
Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT) Phenomena
Complexes of 2,2'-bipyridine are renowned for their intense visible light absorption, which is often due to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org In these transitions, an electron is promoted from a filled d-orbital on the metal to an empty π* orbital on the bipyridine ligand. wikipedia.orgosti.gov The energy, and thus the color, of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the substituents on the bipyridine ligand. rsc.org
The presence of the electron-donating ethylsulfanyl groups on the bipyridine ring introduces the possibility of other electronic transitions. Specifically, intraligand charge transfer (ILCT) or ligand-to-ligand charge transfer (LLCT) can occur. An ILCT transition would involve the promotion of an electron from a lone pair orbital on the sulfur atom to the π* system of the bipyridine ring. In a study of a 6,6'-ditriphenylamine-substituted bipyridine ligand, a strong ILCT absorption band was observed, which was modulated by the dihedral angle between the donor (triphenylamine) and acceptor (bipyridine) moieties upon coordination. nih.gov In heteroleptic complexes containing both this compound and another different ligand, LLCT transitions from the electron-rich ethylsulfanyl-bipyridine to the acceptor ligand could also be possible.
Electrochemical Characterization and Redox Non-Innocence of the Ligand
The term "redox non-innocent" refers to a ligand whose electronic state is ambiguous and which can actively participate in the redox chemistry of a complex, rather than acting as a passive spectator to metal-centered electron transfer. mdpi.comresearchgate.net The 2,2'-bipyridine framework is a classic example of a non-innocent ligand, as it can exist in three different oxidation states: neutral (bpy⁰), a radical anion (bpy•⁻), and a dianion (bpy²⁻), by accepting electrons into its low-lying π* orbitals. nih.govnih.gov
The redox behavior of complexes containing this compound is therefore expected to be rich. Cyclic voltammetry studies on related bipyridine complexes reveal multiple, often reversible, redox events corresponding to both metal-centered and ligand-centered processes. wikipedia.orgrsc.org The reduction of the complex often occurs in a stepwise manner, populating the ligand's π* orbitals. nih.gov The presence of the redox-active sulfur atoms in the ethylsulfanyl groups adds another layer of complexity. These sulfur moieties can themselves be oxidized, meaning the ligand can participate in both oxidative and reductive redox processes. This dual non-innocence makes the ligand a versatile component for designing complexes with multi-electron transfer capabilities. nih.govresearchgate.net
| Species | Description | Electronic State | Reference |
|---|---|---|---|
| bpy⁰ | Neutral Ligand | Closed-shell, no unpaired electrons | nih.govnih.gov |
| bpy•⁻ | Radical Anion | One electron in π* orbital | nih.govnih.gov |
| bpy²⁻ | Dianion | Two electrons in π* orbitals | nih.govnih.gov |
Influence of Ethylsulfanyl Moieties on Orbital Energies and Electron Transfer Pathways
The ethylsulfanyl groups exert a powerful electronic influence on the bipyridine system, primarily through a +M (positive mesomeric) or electron-donating effect of the sulfur lone pairs into the aromatic π-system. This has a direct impact on the energies of the frontier molecular orbitals. The donation of electron density from the sulfur atoms raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the ligand.
This elevation of the HOMO energy has several important consequences:
Oxidation Potential: A higher HOMO energy makes the ligand easier to oxidize. Therefore, metal complexes of this compound are expected to show lower oxidation potentials compared to those with unsubstituted bipyridine.
Charge Transfer Energies: The energy of any charge transfer transition originating from a ligand-based orbital, such as an ILCT or a ligand-to-metal charge transfer (LMCT), will be lowered. This would correspond to a red-shift (shift to longer wavelength) in the absorption spectrum. Conversely, the energy of MLCT transitions may be less affected or slightly blue-shifted, as the LUMO (bipyridine π*) energy is also slightly raised by the donating groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamics (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of bipyridine ligands and their complexes in solution.
¹H NMR: The ¹H NMR spectrum of a 2,2'-bipyridine ligand provides a unique fingerprint of its aromatic protons. For the parent 2,2'-bipyridine, the spectrum is concentration-dependent in aqueous solutions, a phenomenon attributed to the isodesmic model of indefinite non-cooperative stacking. psu.edu In organic solvents, this self-association is not typically observed. psu.edu Upon coordination to a metal ion, significant changes in the chemical shifts of the bipyridine protons occur. researchgate.net For instance, in ruthenium(II) complexes, the protons of the bipyridine ring trans to another bipy ligand generally resonate at a lower field than those trans to other types of ligands. researchgate.net The proton resonance assigned to the H6 and H6' positions is often most affected by complexation, showing a notable upfield or downfield shift that confirms coordination. mdpi.com High-resolution and 2D NMR techniques are used to unambiguously assign all signals, especially in complex systems with multiple bipyridine ligands. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Bipyridine Ligands and Complexes
| Compound / Proton | H-3,3' | H-4,4' | H-5,5' | H-6,6' | Solvent | Reference |
|---|---|---|---|---|---|---|
| [Ru(bipy)₃]²⁺ | 8.82 (d) | 8.13 (t) | 7.50 (t) | 7.69 (d) | (CD₃)₂SO | researchgate.net |
| [CuL(PPh₃)₂]⁺ ¹ | 8.75 (d) | 8.43 (t) | 7.82 (t) | 7.65 (d) | acetone-d₆ | mdpi.com |
¹ L = 6-(thiophen-2-yl)-2,2′-bipyridine
¹³C NMR: The ¹³C NMR spectrum complements ¹H NMR data, providing information about the carbon skeleton of the ligand. The chemical shifts of the carbon atoms in the bipyridine ring are sensitive to the electronic environment and change upon complexation with a metal. Predicted spectra for the parent 2,2'-bipyridine show distinct signals for each carbon environment. hmdb.cachemicalbook.com
¹⁹F NMR: For fluorinated bipyridine derivatives, ¹⁹F NMR is a highly sensitive probe. It can be used to monitor ligand binding and determine binding affinities in complex biological environments, such as within human cells. nih.gov In studies of BF₂ complexes with pyridine-based ligands, ¹⁹F NMR spectra, often coupled with ¹¹B NMR, provide detailed information about the structure and bonding around the boron center. researchgate.net The chemical shifts and coupling constants (e.g., ¹J(B-F)) are characteristic of the coordination environment. researchgate.net
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Coordination Site Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups and confirm the coordination of the bipyridine ligand to a metal center. The FT-IR spectrum of a free bipyridine ligand displays characteristic vibrational bands for C=N, C=C, and C-H stretching in the aromatic rings. researchgate.net For instance, in free 2,2'-bipyridine, these bands appear around 1596 cm⁻¹ (ν(C=N)), 1434-1476 cm⁻¹ (ν(C=C)), and 735-766 cm⁻¹ (ν(C-H)). researchgate.net
Upon complexation, these bands often shift, typically to a lower wavenumber, indicating a change in the electron distribution within the aromatic system due to coordination. researchgate.net A key indicator of successful complex formation is the appearance of new, low-frequency bands corresponding to the metal-nitrogen (M-N) stretching vibration. researchgate.net
Table 2: Key FT-IR Frequencies (cm⁻¹) for a Bipyridine Ligand and its Samarium Complex
| Vibration | Free 2,2'-bipyridine | Sm(III) Complex | Reference |
|---|---|---|---|
| ν(C=N) | 1596 | Shifted to lower wavenumber | researchgate.net |
| ν(C=C) | 1434-1476 | Shifted to lower wavenumber | researchgate.net |
| ν(C-H) | 735-766 | Shifted to lower wavenumber | researchgate.net |
| ν(Sm-N) | - | 423 | researchgate.net |
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible (UV-Vis) and emission spectroscopies are vital for probing the electronic structure and photophysical properties of bipyridine complexes.
UV-Vis Absorption: The absorption spectra of bipyridine complexes are typically characterized by two main types of electronic transitions.
Ligand-Centered (LC) Transitions: Intense absorption bands in the ultraviolet region (typically <350 nm) are assigned to π → π* and n → π* transitions localized on the bipyridine ligand and any other organic ligands present. mdpi.com The spectrum of free aqueous 2,2'-bipyridine shows maxima at 229 nm and 264 nm. psu.eduresearchgate.net
Metal-to-Ligand Charge-Transfer (MLCT) Transitions: In complexes with transition metals like Ru(II), Cu(I), or Pt(II), broad and often less intense bands appear at lower energies (visible region, >350 nm). mdpi.comnih.gov These are assigned to MLCT transitions, where an electron is promoted from a metal-centered d-orbital to a π* anti-bonding orbital of the bipyridine ligand. mdpi.com The energy of these MLCT bands is sensitive to the metal, the solvent, and the nature of other ligands in the coordination sphere. rsc.org
Emission Spectroscopy: Many bipyridine complexes, particularly those of d⁶ and d¹⁰ metals, are luminescent. Following excitation into their absorption bands, they can relax to an emissive excited state, often a triplet MLCT (³MLCT) state. rsc.orgrsc.org The emission properties, such as the wavelength, lifetime, and quantum yield, are crucial for applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.comnih.gov For example, heteroleptic copper(I) complexes with bipyridine-type ligands can be orange emitters in the solid state. mdpi.com The luminescence can be significantly affected by the coordination environment and the presence of other interacting species. rsc.org
Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used to confirm the molecular weight and composition of intact bipyridine complexes. The technique allows for the gentle transfer of charged complex ions from solution to the gas phase for mass analysis. It is particularly useful for verifying the formation of desired products, such as 1:1 and 1:2 ligand-to-metal complexes in solution. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the ligand and its complexes. rsc.org
X-ray Powder Diffraction (XRPD) and Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
X-ray diffraction techniques provide definitive information about the three-dimensional structure of crystalline materials.
Single-Crystal X-ray Diffraction (SCXRD): This is the most powerful method for determining the precise atomic arrangement in a molecule. For bipyridine complexes, SCXRD analysis reveals critical details such as:
The coordination geometry around the metal center (e.g., octahedral, tetrahedral, trigonal bipyramidal). nih.govresearchgate.net
Precise bond lengths and angles, such as M-N bond distances. researchgate.net
The conformation of the bipyridine ligand.
Intermolecular interactions like π–π stacking in the crystal lattice. nih.gov For example, SCXRD was used to determine the distorted tetrahedral geometry of a [CuL(PPh₃)₂]⁺ complex, where L was a substituted bipyridine. mdpi.com
X-ray Powder Diffraction (XRPD): While SCXRD analyzes a single crystal, XRPD is used on a bulk, polycrystalline sample. It is primarily employed to confirm the phase purity of a synthesized compound by comparing the experimental diffraction pattern to a pattern calculated from single-crystal data. rsc.org It can also be used to identify crystalline phases and index the unit cell of a material for which single crystals are not available. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically for studying species with one or more unpaired electrons. It is invaluable for characterizing paramagnetic bipyridine complexes, such as those containing Cu(II), V(III), or organic radical ligands. researchgate.net
The EPR spectrum provides information about the electronic structure of the paramagnetic center. The g-values and hyperfine coupling constants (e.g., coupling to ⁶³,⁶⁵Cu or ¹⁴N nuclei) are sensitive to the coordination environment, including the geometry and the nature of the donor atoms. cardiff.ac.uk For example, in Cu(II)-bipyridine complexes, the ¹⁴N superhyperfine splitting from the two coordinating nitrogen atoms is often clearly visible in the spectrum, confirming the binding mode. cardiff.ac.uk EPR can also be used to detect and characterize radical species formed in reactions involving bipyridine complexes. nih.gov
Thermal Analysis (TGA-DTA) in Complex Characterization
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition of bipyridine complexes. chemrj.org
TGA measures the change in mass of a sample as a function of temperature. This allows for the quantification of mass loss events, such as the removal of solvate molecules (e.g., water) or the decomposition of the organic ligands. mdpi.com For many hydrated complexes, an initial mass loss corresponding to the departure of water molecules is observed at relatively low temperatures (e.g., ~126 °C), followed by the decomposition of the complex at higher temperatures. mdpi.com
DTA measures the temperature difference between a sample and a reference material. It reveals whether physical or chemical changes are exothermic or endothermic. When combined with TGA, it provides a comprehensive picture of the thermal behavior, stability range, and decomposition pathway of a complex. researchgate.netresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Formula |
|---|---|
| This compound | - |
| 2,2'-Bipyridine | bpy |
| Ruthenium(II) | Ru(II) |
| Copper(I) | Cu(I) |
| Copper(II) | Cu(II) |
| Platinum(II) | Pt(II) |
| Samarium(III) | Sm(III) |
| Vanadium(III) | V(III) |
| 6-(thiophen-2-yl)-2,2′-bipyridine | L |
| Triphenylphosphine | PPh₃ |
| Boron difluoride | BF₂ |
| Water | H₂O |
| Thermogravimetric Analysis | TGA |
| Differential Thermal Analysis | DTA |
| Electrospray Ionization Mass Spectrometry | ESI-MS |
| Single-Crystal X-ray Diffraction | SCXRD |
| X-ray Powder Diffraction | XRPD |
| Electron Paramagnetic Resonance | EPR / ESR |
| Nuclear Magnetic Resonance | NMR |
| Fourier-Transform Infrared Spectroscopy | FT-IR |
Computational and Theoretical Studies of 2,2 Bis Ethylsulfanyl 6,6 Bipyridine and Its Metal Complexes
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone for studying the geometry and electronic characteristics of 2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine and its metal complexes. nih.govresearchgate.net DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the most stable three-dimensional structure (geometrical optimization) and to analyze the distribution of electrons within the molecule. nih.govresearchgate.net
Geometrical Optimization: DFT calculations are used to find the lowest energy conformation of the molecule. For 2,2'-bipyridine (B1663995) derivatives, a key feature is the dihedral angle between the two pyridine (B92270) rings. While the parent 2,2'-bipyridine is nearly planar in its complexes, substituents at the 6 and 6' positions, such as the ethylsulfanyl groups, can induce steric strain, causing the rings to twist. wikipedia.org Optimization calculations predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray crystallography where available. researchgate.net For instance, in related substituted bipyridine complexes, DFT has been successfully used to reproduce crystallographically observed structures. nih.govnih.gov
Electronic Structure Analysis: DFT provides detailed information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and electronic transitions. researchgate.net For this compound, the HOMO is expected to have significant contributions from the π-system of the bipyridine rings and the lone pairs of the sulfur atoms. The LUMO is typically a π* antibonding orbital of the bipyridine core. researchgate.net In metal complexes, DFT calculations elucidate how the metal d-orbitals interact with the ligand's frontier orbitals. researchgate.netresearchgate.net
Below is a table showing representative data that would be obtained from DFT calculations for a ligand like this compound and one of its hypothetical metal complexes.
| Parameter | This compound (Ligand) | [M(L)]n+ (Complex) |
| Optimized Geometry | ||
| C-C (inter-ring) bond length | ~1.49 Å | ~1.47 Å |
| N-C-C-N dihedral angle | Variable, depends on conformation | Near-planar, ~0-10° |
| C-S bond length | ~1.77 Å | ~1.77 Å |
| Electronic Properties | ||
| HOMO Energy | ~ -5.8 eV | ~ -6.5 eV (often metal d-orbital) |
| LUMO Energy | ~ -1.5 eV | ~ -2.0 eV (ligand π* orbital) |
| HOMO-LUMO Gap | ~ 4.3 eV | ~ 4.5 eV |
| Note: The values are illustrative and based on typical DFT results for similar bipyridine systems. |
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Simulations
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the electronic excited states of molecules and simulating their UV-Vis absorption spectra. rsc.org This technique calculates the energies of electronic transitions from the ground state to various excited states.
For metal complexes of 2,2'-bipyridine derivatives, the absorption spectra are often characterized by two main types of transitions:
π → π transitions:* These are typically high-energy transitions localized on the bipyridine ligand.
Metal-to-Ligand Charge Transfer (MLCT) transitions: In these transitions, an electron is promoted from a metal-centered d-orbital to a vacant π* orbital of the ligand. rsc.org These are often the lowest energy transitions and are responsible for the characteristic colors of many transition metal complexes. wikipedia.org
TD-DFT calculations can predict the wavelength (λmax), oscillator strength (a measure of intensity), and character of these transitions. rsc.org The results help in the interpretation of experimental spectra and in understanding the photophysical properties of the molecule. For example, TD-DFT has been used to assign the nature of singlet and triplet charge-transfer states in copper(I) complexes of substituted bipyridines. dtic.mil
Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net While DFT and TD-DFT are excellent for static properties, MD simulations provide insights into the dynamic behavior of this compound in different environments, such as in a solvent. cornell.edunih.gov
An MD simulation for this ligand would involve:
Force Field Parameterization: A classical force field (like AMBER or GROMACS) is chosen to define the potential energy of the system based on the positions of its atoms. cornell.edu
System Setup: The molecule is placed in a simulation box, typically filled with solvent molecules (e.g., water) to mimic solution conditions.
Simulation Run: The system's evolution is simulated over a period, allowing the molecule to explore different shapes or conformations. nih.gov
For this compound, MD simulations can reveal the conformational landscape by exploring the rotational freedom around the C-S and S-C bonds of the flexible ethylsulfanyl side chains. This helps in understanding how the ligand might adapt its shape to bind to a metal center or interact with other molecules in a biological system. nih.govnih.gov
Quantum Chemical Parameters and Molecular Descriptors in Structure-Activity Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a statistical correlation between the chemical structure of a compound and its biological activity. nih.gov Computational chemistry plays a vital role by providing numerical values, known as molecular descriptors, that quantify the chemical features of a molecule. researchgate.net
For this compound, DFT calculations can provide a wide range of quantum chemical parameters that serve as descriptors in QSAR models. These descriptors can then be used to predict properties like anticancer or antimicrobial activity, as has been explored for other bipyridine derivatives. nih.gov
The following table lists key quantum chemical parameters that would be calculated for a QSAR study.
| Descriptor | Definition | Relevance |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |
| Electron Affinity (EA) | Energy released when an electron is added | Quantifies the ability to accept an electron. |
| Ionization Potential (IP) | Energy required to remove an electron | Quantifies the ability to donate an electron. |
| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |
| Mulliken Atomic Charges | Charge distribution on individual atoms | Identifies electrophilic and nucleophilic sites. |
Modeling of Metal-Ligand Bonding and Charge Transfer Phenomena
Understanding the nature of the bond between the this compound ligand and a metal ion is crucial for designing functional complexes. Computational models provide a detailed picture of this interaction.
Metal-Ligand Bonding: The bond between a metal and a bipyridine ligand is typically described as a combination of:
σ-donation: The nitrogen atoms of the bipyridine donate their lone pair of electrons to empty orbitals on the metal center.
π-backbonding: The metal donates electron density from its filled d-orbitals back into the empty π* antibonding orbitals of the bipyridine ligand.
DFT calculations can quantify the extent of both σ-donation and π-backbonding by analyzing the composition and energy of the resulting molecular orbitals. The electronic structure of bipyridine complexes has been extensively studied, revealing that the oxidation level of the ligand can vary depending on the metal and its oxidation state. nih.govresearchgate.net
Charge Transfer Phenomena: Charge transfer is a fundamental process in the chemistry of bipyridine complexes, giving rise to their important optical and electronic properties. aps.orgmdpi.com As discussed in the TD-DFT section, MLCT is a key phenomenon where light absorption promotes an electron from the metal to the ligand. rsc.orgnih.gov Computational modeling can visualize this process by plotting the orbitals involved in the transition. The initial orbital (e.g., HOMO) is often localized on the metal, while the final orbital (e.g., LUMO) is localized on the ligand, clearly illustrating the charge transfer character of the excitation. dtic.milmdpi.com
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The provided outline requires an in-depth analysis of this specific compound's applications in highly specialized research areas, including its role in various catalytic processes, its use as a precursor for MOFs and coordination polymers, and its function in optoelectronic devices.
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Applications in Academic Research Domains: Mechanistic and Fundamental Principles
Advanced Materials Research and Functional Design
Role in Supramolecular Architectures and Molecular Recognition Systems
The 2,2'-bipyridine (B1663995) (bpy) framework is a cornerstone in supramolecular chemistry, serving as a rigid and predictable building block for the construction of complex, multi-component assemblies. mdpi.comnih.gov The two nitrogen atoms of the bpy unit are positioned to chelate with a single metal center, leading to stable, well-defined coordination geometries. The true versatility of the bpy scaffold is realized through functionalization, particularly at the 6,6'-positions, which directly flank the nitrogen donor atoms. Substituents in these positions can profoundly influence the steric and electronic environment of the metal-binding site, thereby dictating the assembly's final structure and properties.
In 2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine, the ethylsulfanyl (-SEt) groups introduce several key features. The sulfur atoms are soft donor sites, which, according to the Hard and Soft Acids and Bases (HSAB) principle, exhibit a strong affinity for soft metal ions such as silver(I), mercury(II), palladium(II), and platinum(II). This selective affinity can be exploited to direct the assembly of specific metallosupramolecular architectures. The flexible ethyl chains attached to the sulfur atoms can also influence the packing of molecules in the solid state and the solubility of the resulting complexes.
The coordination behavior of thioether-substituted bipyridines is exemplified by related structures. For instance, a copper(I) complex with the analogous ligand 6,6′-dimethylsulfanyl-2,2′-bipyridyl demonstrates how the sulfur atoms can engage in coordination, although in that specific case, they were not directly bonded to the primary metal center, highlighting the nuanced interplay of steric and electronic factors. researchgate.net In other systems, disulfide-tethered bipyridine ligands have been shown to bind to silver surfaces, with the bipyridine moiety dominating the interaction at low concentrations. nih.gov
Beyond direct coordination to metals, the sulfur atoms of the ethylsulfanyl groups can participate in weaker, non-covalent interactions that are crucial for molecular recognition. The sulfur atom can act as a hydrogen bond acceptor, forming C–H···S hydrogen bonds. This type of interaction has been observed in the co-crystals of thioamides with N-heterocycles, where it contributes to the stability and structure of the resulting three-dimensional networks. researchgate.net This capability allows this compound to act not only as a ligand for metals but also as a partner in forming co-crystals and other molecular assemblies with organic molecules through specific recognition events.
Table 1: Structural Features of Selected 6,6'-Disubstituted 2,2'-Bipyridine Complexes This table presents data for compounds structurally related to this compound to illustrate the effects of substitution on coordination.
| Substituent at 6,6'-Positions | Metal Ion | Key Structural Feature | Reference |
|---|---|---|---|
| -CH₃ | Fe(II) | Reported not to give the characteristic red coloration with iron(II), indicating steric hindrance preventing the formation of the typical tris-chelate complex. | nih.gov |
| -Br | - | Serves as a precursor for further functionalization via cross-coupling reactions. | nih.gov |
| -C(O)N(H)C(S)N(Et)₂ | Th(IV) and Ni(II) | Forms a bimetallic complex where the bipyridine nitrogens and carbonyl oxygens coordinate to the 'hard' Th(IV) ion, while the thiourea (B124793) sulfurs and carbonyl oxygens chelate the 'softer' Ni(II) ion. | mdpi.com |
| -OH-Phenyl | Pt(II) | The NNOO tetradentate ligand coordinates with the metal center to create a planar and flexible structure that can interact with DNA. | analis.com.my |
Principles of Chemosensor Design for Ion and Small Molecule Recognition
A chemosensor is a molecule designed to signal the presence of a specific chemical species (analyte) through a measurable change, such as a variation in color or fluorescence. mdpi.com These sensors typically consist of two integrated components: a receptor unit that selectively binds the analyte and a transducer (or signaling) unit that reports the binding event. The 2,2'-bipyridine framework is an excellent platform for designing chemosensors, where the bipyridine itself can act as part of the signaling apparatus, and functional groups appended to it serve as the receptor.
For this compound, the two ethylsulfanyl groups constitute an ideal receptor for certain metal ions. The principle of detection is based on the specific interaction between the soft sulfur donor atoms and soft metal ion analytes. mdpi.com This selectivity is a direct application of the HSAB theory. Consequently, this ligand is predicted to be a highly selective sensor for toxic heavy metal ions like mercury(II) (Hg²⁺), which are known to have a strong affinity for sulfur. researchgate.net Research on other sulfur-bearing chemosensors confirms this principle, where moieties like thiophenol, thioamides, or thioethers are used to achieve high selectivity for Hg²⁺ over other metal ions. researchgate.netresearchgate.net
The signaling mechanism in such a sensor would likely involve the modulation of the bipyridine's photophysical properties upon analyte binding. In a common scenario, the lone pair of electrons on the sulfur atoms can quench the fluorescence of the bipyridine fluorophore through a process called photoinduced electron transfer (PET). When a target metal ion binds to the sulfur atoms, this PET process is inhibited. The binding event lowers the energy of the sulfur's frontier orbitals, preventing the electron transfer and "turning on" the fluorescence of the bipyridine unit. This chelation-enhanced fluorescence (CHEF) effect provides a clear and measurable signal for the presence of the analyte. nih.gov
The design allows for both colorimetric (visual color change) and fluorometric (change in light emission) detection. The sensitivity of the sensor, often expressed by its limit of detection (LOD), would depend on the binding affinity (association constant) between the thioether receptor and the target ion. The strong covalent-like interaction expected between the soft sulfur donors and a soft ion like Hg²⁺ suggests that a sensor based on this platform could achieve very low detection limits, making it suitable for environmental monitoring. acs.org
Table 2: Performance of Selected Bipyridine-Based Chemosensors with Sulfur-Containing Receptors This table highlights the principles of chemosensor design by showing the performance of analogous systems.
| Chemosensor Structure Principle | Target Analyte | Signaling Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Ruthenium(II) bis(bipyridine) with 4-aminothiophenol (B129426) ligand | Hg²⁺ | Selective photochemical response (change in UV-vis absorption). | ~0.4 ppm | researchgate.net |
| Phenanthridine with mono-sulfur derivative | Hg²⁺ | Strong fluorescence "turn-on" signal in aqueous solution. | Not specified | researchgate.net |
| Phenanthridine with tetra-sulfur derivative | Hg²⁺ | Strong fluorescence quenching. | Not specified | researchgate.net |
| Dihydropyridine with thio-functional groups (conceptual) | Cu²⁺, Fe³⁺ | Chelation-quenching of fluorescence ("turn on-off-on" response with EDTA). | Not specified | nih.gov |
Future Research Directions and Unaddressed Challenges in 2,2 Bis Ethylsulfanyl 6,6 Bipyridine Chemistry
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
A primary challenge is the development of efficient and versatile syntheses for 2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine and its derivatives. While numerous methods exist for creating bipyridine backbones, such as Suzuki, Negishi, and Stille couplings, adapting these for sulfur-containing precursors can be complex. nih.govmdpi.com
Future research should focus on:
Adapting Modern Coupling Strategies: Investigating palladium-catalyzed cross-coupling reactions between a 6,6'-dihalo-2,2'-bipyridine scaffold and sodium or potassium ethanethiolate. A related approach, the Diels-Alder/retro-Diels-Alder reaction of 5,5'-bi-1,2,4-triazines with subsequent nucleophilic displacement using thiolate anions, has been successful for synthesizing 6,6'-bis(phenylthio)-2,2'-bipyridines and could be adapted. researchgate.net
Sulfur(IV)-Mediated Couplings: Exploring methods that use sulfur-based reagents to mediate the coupling of pyridine (B92270) rings, which can offer alternative reaction pathways and functional group tolerance. nih.govpreprints.org
Sustainable Methodologies: Developing greener synthetic routes is crucial. Mechanochemical synthesis (ball milling), which reduces or eliminates the need for bulk solvents, has proven effective for producing bipyridine-metal complexes and could be applied to the ligand synthesis itself. researchgate.net Additionally, exploring transition-metal-free C-H activation and coupling methods represents a frontier for more sustainable and atom-economical syntheses. nih.govpreprints.org
Investigation of New Metal Combinations and Multi-Metallic Complexes
The unique N,N',S,S' donor set of this compound makes it an exceptional candidate for creating sophisticated mono- and multi-metallic complexes. The "hard" nitrogen donors of the bipyridine core and the "soft" sulfur donors of the thioether groups offer differential binding affinities for various metal ions. wikipedia.org
Key research opportunities include:
Homometallic Complexes: Systematically exploring coordination with a wide range of transition metals. The soft thioether donors are expected to have a strong affinity for late transition metals like platinum(II), palladium(II), rhodium(III), and silver(I). nih.govnih.gov The steric bulk at the 6,6'-positions will likely influence the coordination geometry and stability of these complexes. wikipedia.orgnih.gov
Heterobimetallic and Multi-metallic Systems: The ligand's architecture is ideal for the stepwise construction of heterobimetallic complexes. nih.gov One metal could be coordinated to the bipyridine N,N' site, creating a "metalloligand" that can then bind a second, different metal via the thioether sulfur atoms. digitellinc.comrsc.org Such complexes are of great interest for cooperative catalysis and advanced materials.
Bridging Coordination Modes: While 2,2'-bipyridine (B1663995) typically acts as a chelating ligand, it can adopt a bridging conformation to link two metal centers. researchgate.net The flexibility of the ethylsulfanyl arms in this compound could facilitate the formation of unique bridged dimeric or polymeric structures, where the sulfur atoms may also participate in bridging. wikipedia.org
Advanced Understanding of Structure-Property-Function Relationships through Integrated Experimental and Computational Approaches
A significant unaddressed area is the fundamental understanding of how the ethylsulfanyl substituents at the 6,6'-positions modulate the electronic and steric properties of the ligand and its metal complexes. An integrated approach combining experimental characterization with computational modeling is essential.
Future studies should pursue:
Structural Characterization: Detailed X-ray crystallographic studies are needed to precisely determine bond lengths, bond angles, and coordination geometries. This will be critical to understanding the steric impact of the 6,6'-substituents and identifying any intramolecular metal-sulfur interactions. rsc.orgacs.org
Spectroscopic and Electrochemical Analysis: Techniques such as UV-Vis and fluorescence spectroscopy can probe the electronic transitions, particularly the metal-to-ligand charge transfer (MLCT) bands, which are characteristic of bipyridine complexes. wikipedia.org Cyclic voltammetry will be vital for determining redox potentials and understanding how the thioether groups influence the electron-accepting and -donating properties of the ligand. nih.gov
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be invaluable for correlating experimental data with electronic structure. nih.gov These studies can predict geometries, orbital energies (HOMO/LUMO), and the nature of excited states, providing deep insights into how the sulfur atoms affect properties like luminescence and redox activity. acs.orgnih.gov This synergy is crucial for rationally designing complexes with desired functions.
Development of Highly Selective and Efficient Catalytic Systems
Bipyridine-metal complexes are renowned catalysts for a vast array of chemical transformations. The thioether functionalities in this compound could introduce novel catalytic activities or selectivities.
Promising areas for investigation are:
Photocatalysis: Ruthenium(II) and Rhenium(I) bipyridine complexes are benchmark photocatalysts for processes like CO2 reduction. The electronic properties imparted by the thioether groups could tune the energy levels of the MLCT state, potentially enhancing catalytic efficiency or altering reaction pathways.
Cross-Coupling Reactions: Nickel and palladium complexes are workhorses in cross-coupling. The steric and electronic properties of ligands are known to be critical for catalytic performance. Studies on related 6,6'-disubstituted bipyridine nickel catalysts have shown that substituents dramatically impact activity in cross-electrophile coupling, highlighting the potential for fine-tuning reactions with the ethylsulfanyl groups. nih.gov
Cooperative Catalysis: The thioether groups could act as hemilabile ligands, where one sulfur atom reversibly binds and dissociates from the metal center during a catalytic cycle. This metal-ligand cooperation can open up new reaction pathways for bond activation, as seen in systems where thiols act as transient cooperative ligands. nih.gov This could be particularly relevant for hydrogenation or dehydrogenation reactions.
Integration into Advanced Functional Materials for Emerging Technologies
The unique structural and electronic features of this compound and its metal complexes make them attractive building blocks for a new generation of functional materials.
Future research should explore:
Metal-Organic Frameworks (MOFs): The ligand could be used as a linker to construct MOFs. The thioether groups within the pores could serve as selective binding sites for soft metal ions or organic molecules, leading to applications in sensing, separations, or heterogeneous catalysis. nih.gov
Luminescent Materials and Sensors: The photophysical properties of complexes are highly dependent on the ligand structure. nih.govacs.org The sulfur atoms could be used to create sensors for heavy metal ions (e.g., Hg²⁺, Pb²⁺) that have a high affinity for sulfur, leading to a detectable change in fluorescence or color. Such materials could be valuable for environmental monitoring. rsc.org
Conductive Polymers and Molecular Electronics: Bipyridine-containing polymers are of interest for their electronic properties. Integrating this compound into a polymer backbone could create materials with unique charge transport properties, where the sulfur atoms mediate electronic communication or provide anchoring points for surface attachment in molecular electronic devices.
Data Tables
Table 1: Proposed Research Approaches for this compound
| Research Area | Key Objectives | Techniques and Methods | Potential Impact |
|---|---|---|---|
| Synthesis | Develop efficient, scalable, and sustainable synthetic routes. | Cross-coupling (Suzuki, Negishi), Diels-Alder/retro-Diels-Alder, Mechanochemistry, Flow chemistry. | Enables broader study and application of the ligand and its derivatives. |
| Coordination Chemistry | Synthesize and characterize novel mono- and multi-metallic complexes. | Schlenk line techniques, X-ray crystallography, NMR, Mass spectrometry. | Creation of new molecular architectures with unique steric and electronic properties. |
| Structure-Property | Elucidate the influence of thioether groups on electronic and redox properties. | Cyclic voltammetry, UV-Vis and Emission Spectroscopy, DFT/TD-DFT calculations. | Rational design of functional molecules for targeted applications. |
| Catalysis | Discover new catalytic activities and selectivities. | High-throughput screening, in-situ reaction monitoring, kinetic studies. | Development of more efficient and selective catalysts for organic synthesis and energy conversion. |
| Materials Science | Incorporate the ligand into functional materials like MOFs and polymers. | Solvothermal synthesis, electropolymerization, surface deposition techniques. | Generation of advanced materials for sensing, electronics, and environmental applications. |
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation / Trivial Name |
|---|---|
| 2,2'-Bipyridine | bpy |
| This compound | - |
| 6,6'-bis(phenylthio)-2,2'-bipyridine | - |
| 1,10-phenanthroline | phen |
| Tris(bipyridine)iron(II) | [Fe(bpy)₃]²⁺ |
| Tris(bipyridine)ruthenium(II) | [Ru(bpy)₃]²⁺ |
| 4,4'-di-tert-butyl-2,2'-bipyridine | tBubpy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
